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Compound of Interest

Compound Name: 2-Bromo-3-methylisonicotinic acid

Cat. No.: B566768 Get Quote

A Guide for Researchers in Analytical Chemistry and Drug Development

This guide provides a detailed examination of the predicted mass spectrometry fragmentation

behavior of 2-bromo-3-methylisonicotinic acid. In the absence of direct published spectra for

this specific molecule, this analysis is built upon established fragmentation principles of its

constituent functional groups—aromatic carboxylic acids, halogenated pyridines, and

methylated aromatic systems.

For comparative purposes, we contrast its expected fragmentation pattern with that of its non-

halogenated analog, 3-methylisonicotinic acid. This comparison highlights the influence of the

bromine substituent on fragmentation pathways, offering valuable insights for researchers

working on the structural elucidation of related halogenated heterocyclic compounds.

Predicted Fragmentation Data
Mass spectrometry, particularly with tandem MS (MS/MS) capabilities, is a cornerstone

technique for structural analysis. The fragmentation of 2-bromo-3-methylisonicotinic acid is

anticipated to proceed via characteristic neutral losses from the precursor ion. Given the acidic

nature of the carboxyl group, analysis is most effectively performed in negative ion mode,

focusing on the fragmentation of the deprotonated molecule, [M-H]⁻.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b566768?utm_src=pdf-interest
https://www.benchchem.com/product/b566768?utm_src=pdf-body
https://www.benchchem.com/product/b566768?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b566768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The molecular weight of 2-bromo-3-methylisonicotinic acid (C₇H₆BrNO₂) is approximately

215.96 Da. The monoisotopic mass of the [M-H]⁻ precursor ion, considering the most abundant

isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O), is 213.95 m/z. The presence of bromine will yield a

characteristic isotopic pattern with a significant M+2 peak (from the ⁸¹Br isotope) at ~215.95

m/z, which is a key diagnostic feature.

Table 1: Predicted MS/MS Fragmentation of 2-Bromo-3-Methylisonicotinic Acid ([M-H]⁻)

Precursor Ion (m/z)
Proposed
Fragment Ion (m/z)

Neutral Loss
Proposed Structure
of Fragment

213.95 / 215.95 169.96 / 171.96 CO₂ (44 Da)
2-Bromo-3-
methylpyridine
anion

213.95 / 215.95 134.02 HBr (80.9 Da)

3-Methyl-

pyridinedicarboxylate

radical anion

| 169.96 / 171.96 | 90.05 | Br radical (79.9 Da) | 3-Methylpyridine radical anion |

Table 2: Comparative Fragmentation of Halogenated vs. Non-Halogenated Analogs

Feature
2-Bromo-3-
Methylisonicotinic Acid

3-Methylisonicotinic Acid

Molecular Formula C₇H₆BrNO₂ C₇H₇NO₂

[M-H]⁻ Precursor (m/z) 213.95 / 215.95 136.04

Primary Fragmentation Loss of CO₂ (m/z 169.96) Loss of CO₂ (m/z 92.05)

Key Diagnostic Fragments

Loss of HBr (m/z 134.02), Loss

of Br radical from

decarboxylated ion (m/z 90.05)

Loss of H₂O (m/z 118.03)

| Isotopic Signature | Prominent M+2 peak due to Bromine | Absent |
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Predicted Fragmentation Pathway
The fragmentation of the [M-H]⁻ ion of 2-bromo-3-methylisonicotinic acid is expected to be

initiated by the loss of carbon dioxide, a common and energetically favorable fragmentation for

deprotonated carboxylic acids.[1][2] This initial loss provides a stable pyridine anion.

Subsequent fragmentation can proceed via the cleavage of the carbon-bromine bond.

Predicted Fragmentation of 2-Bromo-3-Methylisonicotinic Acid [M-H]⁻

Precursor Ion
2-Bromo-3-methylisonicotinate

m/z = 213.95

Fragment Ion
2-Bromo-3-methylpyridine anion

m/z = 169.96

- CO₂ (44 Da)

Fragment Ion
3-Methyl-pyridinedicarboxylate

radical anion
m/z = 134.02

- HBr (80.9 Da)

Fragment Ion
3-Methylpyridine radical anion

m/z = 90.05

- Br• (79.9 Da)
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Predicted fragmentation pathway of 2-bromo-3-methylisonicotinic acid.

Experimental Workflow
A robust analytical workflow is crucial for obtaining reliable fragmentation data. Liquid

Chromatography coupled with Mass Spectrometry (LC-MS) is the method of choice, providing

separation of the analyte from the sample matrix prior to mass analysis.

1. Sample Preparation
(Dissolve in Mobile Phase A)

2. LC Separation
(C18 Reversed-Phase)

3. Ionization
(Negative Mode ESI)

4. Full Scan MS (MS1)
(Identify Precursor Ion m/z 213.95)

5. Fragmentation (MS2)
(Collision-Induced Dissociation)

6. Product Ion Scan (MS2)
(Detect Fragment Ions)

7. Data Analysis
(Spectrum Interpretation)
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General experimental workflow for LC-MS/MS analysis.

Experimental Protocols
The following protocols are provided as a general guide and should be optimized for the

specific instrumentation used.

Sample Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of 2-bromo-3-methylisonicotinic acid in

methanol or acetonitrile.

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the

initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid).

Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection to

remove any particulates.

Liquid Chromatography (LC) Method
Instrumentation: A standard HPLC or UHPLC system.

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient:

0-1 min: 5% B

1-8 min: Linear gradient from 5% to 95% B

8-10 min: Hold at 95% B

10.1-12 min: Return to 5% B and equilibrate.
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Flow Rate: 0.3 mL/min.

Column Temperature: 40 °C.

Injection Volume: 5 µL.

Mass Spectrometry (MS) Method
Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF,

Orbitrap) equipped with an Electrospray Ionization (ESI) source.

Ionization Mode: ESI Negative.

Capillary Voltage: -3.5 kV.

Source Temperature: 120 °C.

Desolvation Gas Temperature: 350 °C.

Desolvation Gas Flow: 800 L/hr.

MS1 Full Scan: Scan from m/z 50 to 300 to identify the [M-H]⁻ precursor ion at m/z 213.95

and 215.95.

MS2 Product Ion Scan:

Precursor Ion Selection: Isolate the ion at m/z 213.95.

Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.

The optimal energy should be determined experimentally to maximize the abundance of

key fragment ions.

Analyzer Scan: Scan from m/z 40 to 220 to detect all resulting fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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